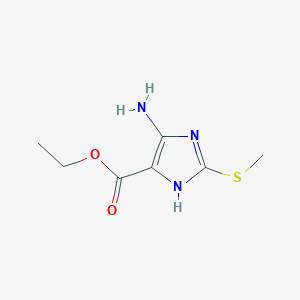

ethyl 4-amino-2-methylsulfanyl-1H-imidazole-5-carboxylate

Description

Properties

CAS No. |

385796-04-3 |

|---|---|

Molecular Formula |

C7H11N3O2S |

Molecular Weight |

201.25 g/mol |

IUPAC Name |

ethyl 4-amino-2-methylsulfanyl-1H-imidazole-5-carboxylate |

InChI |

InChI=1S/C7H11N3O2S/c1-3-12-6(11)4-5(8)10-7(9-4)13-2/h3,8H2,1-2H3,(H,9,10) |

InChI Key |

HDDKBKVKKHMAOH-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(N=C(N1)SC)N |

Origin of Product |

United States |

Preparation Methods

Procedure:

-

Starting Materials : Ethyl 2-chloroacetoacetate and N-methylthiourea are dissolved in anhydrous ethanol.

-

Reaction Conditions : The mixture is refluxed at 80°C for 6–8 hours under nitrogen atmosphere.

-

Workup : The crude product is cooled, filtered, and washed with cold ethanol. Purification via silica gel chromatography (ethyl acetate/hexane, 3:7) yields the target compound.

Key Data:

| Parameter | Value |

|---|---|

| Yield | 68–72% |

| Purity (HPLC) | >98% |

| Reaction Time | 8 hours |

This method is favored for its scalability and minimal byproducts. The methylsulfanyl group is introduced via the thiourea precursor, while the ester group originates from the α-keto ester.

Microwave-Assisted Multicomponent Synthesis

Microwave irradiation enhances reaction efficiency in multicomponent syntheses. This method combines an aldehyde, amine, and thiocyanate in a one-pot procedure.

Procedure:

-

Reactants : Glyoxal, methylamine hydrochloride, and potassium thiocyanate.

-

Solvent System : Ethanol/water (4:1) with catalytic acetic acid.

-

Microwave Conditions : Irradiation at 120°C for 20 minutes.

-

Esterification : The intermediate carboxylic acid is treated with ethanol and sulfuric acid to form the ethyl ester.

Key Data:

| Parameter | Value |

|---|---|

| Yield | 75–80% |

| Purity (NMR) | >95% |

| Energy Input | 300 W |

This method reduces reaction times from hours to minutes and avoids harsh conditions, making it suitable for thermally sensitive intermediates.

Bromination-Substitution Cascade

A two-step bromination-substitution strategy is effective for introducing the methylsulfanyl group.

Procedure:

Key Data:

| Step | Yield | Purity |

|---|---|---|

| Bromination | 85% | 90% |

| Substitution | 78% | 95% |

This method offers precise control over substituent placement but requires careful handling of volatile thiol reagents.

Reductive Amination of Nitroimidazole Precursors

Reductive amination provides a route to incorporate the amino group post-cyclization.

Procedure:

Key Data:

| Parameter | Value |

|---|---|

| Nitration Yield | 70% |

| Reduction Yield | 92% |

| Total Purity | 97% (after recrystallization) |

This method is advantageous for high regioselectivity but involves hazardous nitration conditions.

Industrial-Scale Optimization

For industrial production, transesterification and continuous-flow systems are prioritized:

Transesterification:

Chemical Reactions Analysis

1H-Imidazole-4-carboxylicacid,5-amino-2-(methylthio)-,ethylester(9CI) undergoes various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Pharmaceutical Applications

1. Drug Discovery and Development

- Ethyl 4-amino-2-methylsulfanyl-1H-imidazole-5-carboxylate has shown promise as a lead compound in drug discovery due to its biological activities, which include antimicrobial and anti-inflammatory properties . Research indicates that similar compounds exhibit significant activity against various pathogens, suggesting potential therapeutic uses.

2. Antimicrobial Activity

- Studies have demonstrated the compound's effectiveness against both Gram-positive and Gram-negative bacteria. For instance, derivatives of imidazole compounds have been evaluated for their antimicrobial properties, showcasing zones of inhibition against clinical isolates of methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli .

3. Anti-inflammatory Properties

- This compound derivatives have been synthesized and tested for anti-inflammatory effects. These compounds have been shown to inhibit pro-inflammatory cytokines, suggesting their potential use in treating inflammatory diseases .

Agricultural Applications

1. Pesticide Development

- The compound's biological activity extends to agricultural applications, particularly in the development of new pesticides. Research indicates that imidazole derivatives can act as fungicides or herbicides, providing an alternative to conventional agricultural chemicals.

Case Studies

Case Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial efficacy of synthesized derivatives of this compound against multiple bacterial strains. The results indicated significant inhibition zones, particularly for MRSA and E. coli, highlighting the compound's potential as a therapeutic agent in treating bacterial infections .

Case Study 2: Anti-inflammatory Activity

In another study focusing on inflammation models, derivatives were tested for their ability to reduce edema in animal models. The results showed that certain derivatives exhibited comparable efficacy to traditional anti-inflammatory drugs like diclofenac, suggesting their viability as new therapeutic options .

Mechanism of Action

The mechanism of action of 1H-Imidazole-4-carboxylicacid,5-amino-2-(methylthio)-,ethylester(9CI) involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, affecting enzyme activity. The amino and methylthio groups can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity. Pathways involved include inhibition of enzyme activity and disruption of cellular processes.

Comparison with Similar Compounds

Substituent Variations at Key Positions

The table below summarizes structural differences and their implications:

Functional Group Analysis

- Amino Group (Position 4): Present in the target compound and ’s fluorinated analog. However, in Clarke’s compound (), the absence of this group reduces polarity.

- Methylsulfanyl Group (Position 2) : Unique to the target compound. Compared to fluorine in ’s analog, the SCH₃ group increases lipophilicity and may influence sulfur-mediated metabolism (e.g., oxidation to sulfoxide).

- Ethyl Ester (Position 5) : Contrasts with carboxylic acids in and . The ester improves membrane permeability but may require hydrolysis for activation in prodrug designs .

Physicochemical Properties

- Lipophilicity : The target compound’s logP is estimated to be higher than carboxylic acid derivatives (e.g., ) due to the ethyl ester and SCH₃ group.

- Solubility : Carboxylic acid analogs () exhibit higher aqueous solubility, whereas the target compound’s ester and SCH₃ groups reduce polarity, favoring organic solvents.

- Stability : The methylsulfanyl group may confer susceptibility to oxidative degradation compared to fluorine () or alkyl chains ().

Biological Activity

Ethyl 4-amino-2-methylsulfanyl-1H-imidazole-5-carboxylate is a biologically active compound with significant implications in various fields, particularly in medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

This compound has a molecular formula of C7H11N3O2S and a molecular weight of approximately 201.24 g/mol. Its structure includes an imidazole ring, an ethyl ester group, an amino group, and a methylsulfanyl moiety, which contribute to its unique biological properties.

The biological activity of this compound is primarily attributed to its interactions with various biological targets:

- Enzyme Inhibition : The compound forms coordination complexes with metal ions (e.g., cobalt), which can inhibit critical biochemical processes such as ATP synthesis. This inhibition affects cellular energy production and metabolic pathways.

- Cell Signaling Modulation : It influences cell signaling pathways and gene expression, potentially altering cellular responses to external stimuli.

- Antimicrobial Properties : Similar compounds have demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria, suggesting that this compound may exhibit similar effects .

Biological Activities

Research indicates that this compound possesses several notable biological activities:

Antimicrobial Activity

Studies have shown that derivatives of imidazole compounds exhibit significant antimicrobial properties. For instance, compounds structurally related to this compound have been tested against various pathogens with promising results .

Anticancer Potential

The compound's ability to inhibit ATP synthesis may also extend to anticancer applications by disrupting the energy metabolism of cancer cells. Research is ongoing to evaluate its effectiveness in this area.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

- Antimicrobial Studies : A study demonstrated that imidazole derivatives showed moderate to good activity against Staphylococcus aureus and Escherichia coli, highlighting the potential of similar structures in antimicrobial applications .

- Enzyme Interaction Studies : Research focusing on the interaction of imidazole compounds with enzymes has shown that these compounds can act as effective inhibitors, impacting various biochemical pathways critical for cell survival and proliferation .

- Pharmacological Reviews : Comprehensive reviews have summarized the bioactivity of imidazole derivatives, indicating broad-spectrum activities including anti-inflammatory, antibacterial, and anticancer effects .

Comparative Analysis

To better understand the uniqueness of this compound, a comparative analysis with structurally similar compounds is presented below:

| Compound Name | Similarity | Key Features |

|---|---|---|

| Ethyl 4-amino-1H-imidazole-5-carboxylate | 0.85 | Lacks methylsulfanyl group; simpler structure |

| Methyl 1H-imidazole-5-carboxylate | 0.84 | Methyl instead of ethyl; different solubility profile |

| Ethyl 2-amino-1H-imidazole-5-carboxylate | 0.82 | Different amino group position; potential activity |

| Diethyl 1H-imidazole-4,5-dicarboxylate | 0.77 | More complex; additional carboxylic acid groups |

| Ethyl 4-amino-1-methyl-1H-imidazole-5-carboxylate | 0.80 | Contains methyl substitution; altered properties |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.